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Azidocyclohexane

Catalog No.
S750147
CAS No.
19573-22-9
M.F
C6H11N3
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azidocyclohexane

CAS Number

19573-22-9

Product Name

Azidocyclohexane

IUPAC Name

azidocyclohexane

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

ODSNIGPBQIINLA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N=[N+]=[N-]

Canonical SMILES

C1CCC(CC1)N=[N+]=[N-]

Bioconjugation and Click Chemistry

The azido group readily participates in a type of chemical reaction known as "click chemistry." This powerful tool allows researchers to efficiently and selectively link Cyclohexane, azido-, to other biomolecules, such as proteins, antibodies, and drugs. This ability finds applications in various areas of biological research, including:

  • Drug delivery: Attaching Cyclohexane, azido-, to drug molecules can improve their targeting specificity and delivery to desired locations within the body [].
  • Bioimaging: Linking Cyclohexane, azido-, to imaging probes enables researchers to visualize specific biological processes and structures within cells and tissues [].
  • Biosensing: Utilizing the click chemistry between Cyclohexane, azido-, and other molecules allows for the development of highly sensitive biosensors for detecting various biological targets [].

Organic Synthesis

Cyclohexane, azido-, serves as a valuable building block in organic synthesis due to its unique reactivity profile. The presence of the azido group allows for various transformations, including:

  • Staudinger reduction: This reaction converts the azido group to a primary amine group, enabling the introduction of diverse functionalities into the molecule.
  • Cycloadditions: The azido group readily participates in cycloaddition reactions, leading to the formation of complex ring structures [].
  • Photochemistry: Cyclohexane, azido-, exhibits photosensitive properties, allowing researchers to control its reactivity using light [].

Azidocyclohexane is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a cyclohexane ring. Its molecular formula is C₆H₁₁N₃, and it is known for its potential applications in organic synthesis and materials science. The azide group is notable for its reactivity, particularly in click chemistry and as a precursor for various nitrogen-containing compounds.

Cyclohexane, azido- is a potentially hazardous compound due to the presence of the azide group. Here are some safety concerns:

  • Toxicity: Data on specific toxicity is limited, but organic azides can be toxic upon inhalation, ingestion, or skin contact.
  • Explosivity: Azidocyclohexane is thermally unstable and can decompose explosively upon heating, shock, or exposure to light.
  • Flammability: Flammable liquid, the exact flash point data is not readily available.
Due to the presence of the azide group. Key reactions include:

  • Nucleophilic Substitution: The azide group can be substituted by various nucleophiles, leading to the formation of amines or other derivatives.
  • Click Chemistry: Azidocyclohexane can undergo cycloaddition reactions with alkynes in the presence of copper catalysts, forming 1,2,3-triazoles.
  • Reduction: The azide group can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Azidocyclohexane can be synthesized through several methods:

  • From Cyclohexanol: Cyclohexanol can be converted to azidocyclohexane via a two-step process involving the formation of cyclohexyl bromide followed by nucleophilic substitution with sodium azide.
  • Direct Azidation: Cyclohexene can be reacted with sodium azide in the presence of a suitable solvent and catalyst to directly form azidocyclohexane.
  • Using Azides: Cyclohexyl halides can react with sodium azide under appropriate conditions to yield azidocyclohexane.

Azidocyclohexane has several applications in organic chemistry and materials science:

  • Precursor for Synthesis: It serves as a precursor for synthesizing various nitrogen-containing compounds.
  • Click Chemistry: Utilized in click chemistry protocols for creating complex molecular architectures.
  • Polymer Science: Azidocyclohexane derivatives are explored for their potential use in creating functional polymers.

Azidocyclohexane shares structural similarities with other nitrogen-containing compounds. Here are some comparisons:

CompoundStructureUnique Features
Cyclohexyl AzideC₆H₁₁N₃Directly derived from cyclohexyl halides
Benzyl AzideC₇H₈N₃Contains a benzyl group; more stable
Propyl AzideC₄H₉N₃Smaller alkyl chain; different reactivity
AzidoacetophenoneC₈H₈N₃OContains a carbonyl; used in drug design

Azidocyclohexane's unique feature lies in its cycloalkane structure, which influences its physical properties and reactivity compared to linear or aromatic azides.

XLogP3

2.9

Other CAS

19573-22-9

Wikipedia

Cyclohexane, azido-

Dates

Last modified: 08-15-2023

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